molecular formula C10H12N2O6S B12174857 N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine CAS No. 83192-67-0

N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine

Cat. No.: B12174857
CAS No.: 83192-67-0
M. Wt: 288.28 g/mol
InChI Key: JFRBMLFYWIKSNE-UHFFFAOYSA-N
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Description

N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine is a chemical compound with the molecular formula C10H12N2O6S. It is known for its unique structure, which includes a sulfonyl group attached to a glycine moiety through a phenyl ring substituted with a methoxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine typically involves the reaction of 4-aminobenzenesulfonyl chloride with glycine in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with methoxycarbonyl chloride to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted phenyl sulfonyl glycine derivatives .

Scientific Research Applications

N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the compound can interfere with cellular processes by binding to proteins and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its glycine moiety allows for interactions with biological systems that are different from those of similar compounds .

Properties

CAS No.

83192-67-0

Molecular Formula

C10H12N2O6S

Molecular Weight

288.28 g/mol

IUPAC Name

2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]acetic acid

InChI

InChI=1S/C10H12N2O6S/c1-18-10(15)12-7-2-4-8(5-3-7)19(16,17)11-6-9(13)14/h2-5,11H,6H2,1H3,(H,12,15)(H,13,14)

InChI Key

JFRBMLFYWIKSNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O

Origin of Product

United States

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